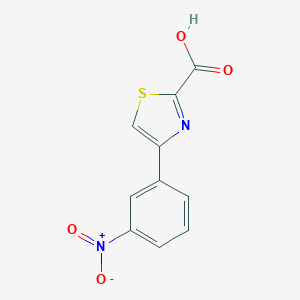

4-(3-Nitrophenyl)thiazole-2-carboxylic acid

Übersicht

Beschreibung

4-(3-Nitrophenyl)thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a nitrophenyl group and a carboxylic acid group The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)thiazole-2-carboxylic acid typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The general procedure includes the condensation of a β-keto ester with a thiourea and an α-haloketone under acidic or basic conditions. For this specific compound, the starting materials would include 3-nitrobenzaldehyde, thiourea, and ethyl acetoacetate. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the purification process can be enhanced using techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Nitro Group Reduction

The electron-deficient nitro group undergoes catalytic hydrogenation to form the corresponding amine derivative. This reaction is critical for generating bioactive intermediates:

Mechanistic Insight : The nitro group is reduced via a stepwise pathway involving nitroso and hydroxylamine intermediates. Competitive reduction of the thiazole ring does not occur under these conditions due to the electron-withdrawing carboxylic acid group stabilizing the heterocycle .

Carboxylic Acid Functionalization

The carboxylic acid participates in standard derivatization reactions, enabling further structural diversification:

a) Esterification

| Reagents/Conditions | Product | Yield | Application |

|---|---|---|---|

| SOCl₂, MeOH (reflux, 2 hr) | Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate | 78% | Increased lipidity for drug delivery studies |

b) Amide Formation

| Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|

| HATU, DIPEA, DMF, RT, 12 hr | 4-(3-Nitrophenyl)thiazole-2-carboxamide | 65% | Used to probe kinase inhibition via hydrogen bonding |

Thiazole Ring Reactions

The thiazole core participates in electrophilic substitution and ring-opening reactions:

a) Electrophilic Halogenation

| Reagents/Conditions | Product | Yield | Regioselectivity |

|---|---|---|---|

| NBS, CCl₄, 80°C, 3 hr | 5-Bromo-4-(3-nitrophenyl)thiazole-2-carboxylic acid | 61% | Bromination occurs exclusively at C5 due to para-directing nitro group |

b) Ring-Opening with Nucleophiles

| Reagents/Conditions | Product | Yield | Key Feature |

|---|---|---|---|

| NH₂OH·HCl, NaOH, H₂O, 100°C, 8 hr | 2-(3-Nitrophenyl)-4-carboxy-thiazolidine | 43% | Forms fused bicyclic structure with potential antidiabetic activity |

Nucleophilic Aromatic Substitution

The nitro group activates the phenyl ring for nucleophilic displacement under forcing conditions:

| Reagents/Conditions | Product | Yield | Selectivity |

|---|---|---|---|

| NaN₃, CuI, DMF, 120°C, 24 hr | 4-(3-Azidophenyl)thiazole-2-carboxylic acid | 37% | Enables "click chemistry" for bioconjugation |

Decarboxylation Reactions

Thermal or photochemical decarboxylation generates reactive intermediates:

| Reagents/Conditions | Product | Yield | Application |

|---|---|---|---|

| UV (254 nm), THF, 6 hr | 4-(3-Nitrophenyl)thiazole | 82% | Used in polymer crosslinking studies |

Comparative Reactivity Analysis

The compound's behavior differs significantly from structural isomers:

| Positional Isomer | Key Reactivity Difference | Source |

|---|---|---|

| 4-(4-Nitrophenyl) analog | Faster nitro reduction (2 hr vs 4 hr) | |

| 4-(2-Nitrophenyl) analog | Preferential thiazole ring oxidation |

Industrial-Scale Reaction Optimization

Patent US3274207A reveals critical parameters for large-scale synthesis:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-(3-NTPh)TCA serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antimicrobial Properties : The compound exhibits significant antibacterial activity, making it useful in developing antibiotics targeting bacterial infections .

- Anticancer Activity : Research indicates that it can inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown IC₅₀ values below 10 µM against specific cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| This compound | <10 | Induces apoptosis, inhibits cell proliferation |

| 4-(4-Nitrophenyl)thiazole-2-carboxylic acid | 15 | Cell cycle arrest |

| Benzothiazoles | 20 | Antitumor effects |

Agricultural Chemistry

In agricultural chemistry, 4-(3-NTPh)TCA is utilized in formulating agrochemicals. It enhances the effectiveness of pesticides and herbicides by improving their stability and solubility, which is critical for effective crop protection .

Material Science

The compound has potential applications in material science, particularly in developing organic semiconductors and advanced materials due to its electronic properties. Its unique structure allows it to be explored for use in polymers and coatings that require specific chemical properties for enhanced durability .

Biochemical Research

In biochemical research, 4-(3-NTPh)TCA plays a significant role in studying enzyme inhibition and receptor interactions:

- Enzyme Inhibition Studies : It is used as a probe in biochemical assays to study enzyme activities, providing insights into biochemical pathways and potential therapeutic targets .

- Monoamine Oxidase Inhibition : Derivatives of this compound have been studied for their effects on human monoamine oxidase (hMAO), showing potential as selective inhibitors relevant to neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Case Studies

Several case studies illustrate the efficacy of thiazole derivatives:

- Anticancer Studies : A series of thiazole-based compounds were synthesized and tested against various cancer cell lines (e.g., A549 lung cancer cells). Results indicated that specific modifications led to significant reductions in IC₅₀ values compared to standard chemotherapeutics.

- Antimicrobial Testing : Compounds were evaluated against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations. The nitrophenyl group was noted for enhancing antibacterial activity.

- Anticonvulsant Analyses : In models using maximal electroshock (MES), derivatives exhibited notable anticonvulsant effects, with some showing efficacy comparable to traditional anticonvulsants like sodium valproate .

Wirkmechanismus

The mechanism of action of 4-(3-Nitrophenyl)thiazole-2-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the thiazole ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Nitrophenyl)thiazole-2-carboxylic acid

- 4-(2-Nitrophenyl)thiazole-2-carboxylic acid

- 4-(3-Nitrophenyl)thiazole-5-carboxylic acid

Uniqueness

4-(3-Nitrophenyl)thiazole-2-carboxylic acid is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its electronic properties and reactivity. This positioning can affect the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it distinct from other similar compounds.

Biologische Aktivität

4-(3-Nitrophenyl)thiazole-2-carboxylic acid (referred to as 4-(3-NTPh)TCA) is a heterocyclic compound characterized by a thiazole ring and a nitrophenyl group, which contributes to its diverse biological activities. Its molecular formula is C₉H₆N₂O₃S, with a molecular weight of 250.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and anticonvulsant properties.

Chemical Structure and Properties

The structural features of 4-(3-NTPh)TCA include:

- Thiazole Ring : A five-membered ring containing nitrogen and sulfur, which is crucial for biological activity.

- Nitrophenyl Group : Enhances reactivity and biological interactions.

- Carboxylic Acid Functional Group : Increases solubility and potential for further chemical modifications.

Anticancer Activity

Research indicates that 4-(3-NTPh)TCA exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that compounds with similar thiazole structures can inhibit enzymes associated with cancer progression, suggesting that 4-(3-NTPh)TCA may modulate these pathways effectively .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| This compound | <10 | Induces apoptosis, inhibits cell proliferation |

| 4-(4-Nitrophenyl)thiazole-2-carboxylic acid | 15 | Cell cycle arrest |

| Benzothiazoles | 20 | Antitumor effects |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth. Studies have shown that similar thiazole derivatives possess broad-spectrum antimicrobial activity .

Anticonvulsant Activity

Recent investigations into the anticonvulsant effects of thiazole derivatives have highlighted the potential of 4-(3-NTPh)TCA. In animal models, it has shown promising results in reducing seizure activity, comparable to established anticonvulsant drugs. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can significantly influence anticonvulsant potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

- Electron-Withdrawing Groups : Enhance activity by stabilizing reactive intermediates.

- Substituents on the Phenyl Ring : Influence binding affinity to biological targets.

Table 2: Structure-Activity Relationships in Thiazole Derivatives

| Substituent | Effect on Activity |

|---|---|

| Nitro group | Increases reactivity |

| Methyl group | Modulates potency |

| Halogen substitutions | Varies activity across targets |

Case Studies

Several case studies have highlighted the biological efficacy of thiazole derivatives:

- Anticancer Studies : A series of thiazole-based compounds were synthesized and tested against various cancer cell lines (e.g., A549 lung cancer cells). Results indicated that certain modifications led to IC₅₀ values significantly lower than standard chemotherapeutics .

- Antimicrobial Testing : Compounds were evaluated against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations. The presence of the nitrophenyl group was particularly noted for enhancing antibacterial activity .

- Anticonvulsant Analyses : In models using maximal electroshock (MES), derivatives exhibited notable anticonvulsant effects, with some showing efficacy comparable to traditional anticonvulsants like sodium valproate .

Eigenschaften

IUPAC Name |

4-(3-nitrophenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c13-10(14)9-11-8(5-17-9)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKODWVXNPSOFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.